molecular formula C19H18N6 B5884299 4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5884299
M. Wt: 330.4 g/mol
InChI Key: CUKHTEIWGNBXAX-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a hydrazone derivative of 5H-[1,2,4]triazino[5,6-b]indole, which is a heterocyclic compound that has been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its potential to inhibit the growth of cancer cells. This compound may be useful in developing new anticancer therapies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to study the safety and efficacy of this compound in animal models. Additionally, this compound may be used as a lead compound for the development of new anticancer drugs.

Synthesis Methods

The synthesis of 4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 4-isopropylbenzaldehyde with 5H-[1,2,4]triazino[5,6-b]indole hydrazide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.

Scientific Research Applications

4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-12(2)14-9-7-13(8-10-14)11-20-24-19-22-18-17(23-25-19)15-5-3-4-6-16(15)21-18/h3-12H,1-2H3,(H2,21,22,24,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKHTEIWGNBXAX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.